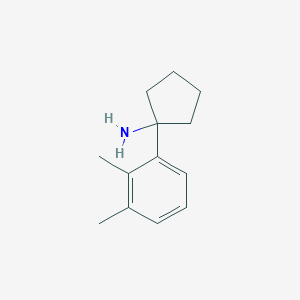

1-(2,3-Dimethylphenyl)cyclopentan-1-amine

Description

1-(2,3-Dimethylphenyl)cyclopentan-1-amine is a cyclopentane-derived amine featuring a 2,3-dimethylphenyl substituent attached to the cyclopentane ring. The compound’s structure combines the conformational flexibility of the cyclopentane ring with the steric and electronic effects of the dimethylphenyl group. Cyclopentylamine derivatives are often explored as intermediates in drug synthesis due to their ability to modulate pharmacokinetic properties and target binding .

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

1-(2,3-dimethylphenyl)cyclopentan-1-amine |

InChI |

InChI=1S/C13H19N/c1-10-6-5-7-12(11(10)2)13(14)8-3-4-9-13/h5-7H,3-4,8-9,14H2,1-2H3 |

InChI Key |

IZWSCFVRXSNIFX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)C2(CCCC2)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dimethylphenyl)cyclopentan-1-amine typically involves the reaction of cyclopentanone with 2,3-dimethylphenylmagnesium bromide, followed by reductive amination. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)cyclopentan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

1-(2,3-Dimethylphenyl)cyclopentan-1-amine has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenyl)cyclopentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Aromatic Substituent Effects

- 2,3-Dimethylphenyl Group: The methyl groups in this compound increase steric bulk and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

- 2,6-Difluorophenyl Group : Fluorine atoms in the 2,6-difluoro analog () introduce electronegativity, improving metabolic stability and polarity compared to dimethyl substitution. Such modifications are advantageous in drug design for reducing off-target interactions .

Cycloalkane Modifications

- Cyclopentane vs. Cyclopropane : The cyclopropane ring in introduces ring strain, which may increase reactivity or alter binding conformations in biological systems. In contrast, the cyclopentane ring in the target compound offers greater conformational flexibility, favoring entropy-driven binding interactions.

Biological Activity

1-(2,3-Dimethylphenyl)cyclopentan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a cyclopentane ring substituted with a 2,3-dimethylphenyl group. This structure is significant as it influences the compound's interaction with biological targets. The presence of the dimethyl groups on the phenyl ring can enhance lipophilicity and modulate receptor interactions.

Research indicates that this compound may act as both an agonist and antagonist for various receptors. Its biological activity is primarily mediated through:

- Receptor Binding : The compound interacts with specific receptors, influencing downstream signaling pathways.

- Enzyme Modulation : It may inhibit or activate certain enzymes, affecting metabolic processes.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various biological targets. For instance:

- Inhibition of Enzymes : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders.

- Cell Proliferation : Studies suggest that it may affect cell proliferation rates in cancer cell lines, indicating potential anti-cancer properties.

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential and safety profile of the compound. Preliminary animal studies have indicated:

- Pharmacokinetics : The compound demonstrates favorable absorption and distribution characteristics.

- Efficacy : In models of inflammation or cancer, it has shown promising results in reducing symptoms or tumor size.

Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a comparison table highlighting key differences in biological activity.

| Compound Name | IC50 (µM) | Mechanism of Action | Notes |

|---|---|---|---|

| This compound | X | Agonist/Antagonist | Potential anti-cancer properties |

| N-methyl-1-prop-2-enylcyclopentan-1-amine | Y | Enzyme inhibition | Less potent than the target compound |

| N-methyl-2-prop-2-enylcyclohexan-1-amine | Z | Receptor modulation | Different pharmacological profile |

Note: Specific IC50 values (X, Y, Z) would typically be derived from experimental data.

Case Studies

Several case studies have explored the effects of this compound in different biological contexts:

- Anti-Cancer Activity : A study demonstrated that this compound reduced tumor growth in a xenograft model by inhibiting cell proliferation and inducing apoptosis.

- Inflammatory Response : Another investigation showed that it significantly decreased inflammatory markers in an animal model of arthritis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.